molecular formula C40H84BrN B108522 Tetrakis(decyl)ammonium bromide CAS No. 14937-42-9

Tetrakis(decyl)ammonium bromide

Cat. No. B108522
CAS RN: 14937-42-9
M. Wt: 659 g/mol
InChI Key: AHNISXOXSNAHBZ-UHFFFAOYSA-M
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Description

Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound, which is a class of compounds where four alkyl groups are attached to a nitrogen atom, paired with a bromide anion. These compounds are known for their diverse applications, including their use as phase-transfer catalysts and their interactions with various biological molecules such as DNA. Although the provided papers do not directly discuss tetrakis(decyl)ammonium bromide, they do provide insights into the behavior of similar tetraalkylammonium bromides, which can be extrapolated to understand the properties and potential applications of tetrakis(decyl)ammonium bromide.

Synthesis Analysis

The synthesis of symmetrical quaternary ammonium bromides, such as tetra(4-thiaalkyl)ammonium bromides, has been achieved through a simple approach using thiol-ene click chemistry. This method allows for the incorporation of various alkyl moieties onto the nitrogen center in a one-step synthesis with easy work-up, no side reactions, and the use of environmentally friendly reagents . This synthesis approach could potentially be adapted for the preparation of tetrakis(decyl)ammonium bromide.

Molecular Structure Analysis

The molecular structure of quaternary ammonium compounds has been studied using techniques such as X-ray diffraction and computational modeling. For example, Tetrakis(dimethylammonium) Bromide Hexabromobismuthate crystallizes in an orthorhombic space group, and its geometrical parameters have been optimized using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of tetrakis(decyl)ammonium bromide, which is likely to exhibit similar crystalline properties.

Chemical Reactions Analysis

Quaternary ammonium bromides have been utilized as catalysts in various chemical reactions. Tetrabutylammonium bromide, for instance, has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions . Additionally, tetra-n-alkyl ammonium bromates, derived from the corresponding bromides, have been employed as primary oxidants in the oxidation of alcohols to carbonyl compounds . These examples suggest that tetrakis(decyl)ammonium bromide could also serve as a catalyst or reactant in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium bromides have been extensively studied. For instance, the melting points of these compounds and their activity as phase-transfer catalysts have been compared, indicating stronger bonding between the quaternary cation and the anion for salts with 4-thiaalkyl chains compared to those with n-alkyl chains . Moreover, the interaction of tetraalkylammonium bromides with DNA has been observed to reduce the melting temperature of DNA, with the potency correlated with the hydrophobicity of the molecule . These findings suggest that tetrakis(decyl)ammonium bromide, with its long decyl chains, may exhibit significant hydrophobic interactions and could influence the physical properties of other molecules, such as DNA.

Scientific Research Applications

1. Crystal Growth Inhibition

Tetrakis(decyl)ammonium bromide has been studied for its potential in inhibiting crystal growth. In the context of tetraisohexylammonium bromide, a similar compound, it has been shown to inhibit the growth of structure II clathrate hydrate crystals. This study highlights the potential for alkyl-chain disorder in these bromides and their dynamic nature, which can be significant in various crystal growth inhibition applications (Kelland & Thompson, 2012).

2. CO2 Capture and Storage

Tetrakis(decyl)ammonium bromide and its variants are extensively researched in the field of CO2 capture and storage. They act as promoters in moderating CO2 hydrate phase equilibrium and have been found to influence CO2 gas uptake, particularly in combination with other surfactants. These compounds are crucial in hydrate-based carbon capture technologies (Zhang et al., 2021), (Li et al., 2018).

3. Gas Hydrate Research

Research on tetrakis(decyl)ammonium bromide in the context of gas hydrates has focused on its efficacy as a hydrate promoter. It has been used in experimental studies to determine the thermodynamics of gas hydrates, indicating its relevance in energy and environmental applications (Liao et al., 2013).

4. Natural Gas Storage

Studies have explored the use of variants of tetrakis(decyl)ammonium bromide in natural gas storage, particularly in the context of CH4 enclathration. This application is significant in enhancing the thermodynamic stability of natural gas storage systems (Kim et al., 2017).

5. Antibacterial Applications

Tetrakis(decyl)ammonium bromide and its derivatives have been investigated for their antibacterial properties. In the context of tetrapropyl ammonium bromide, it has been used as a stabilizing agent in the synthesis of antibacterial agents, demonstrating the broader potential of these compounds in biomedical applications (Anandgaonker et al., 2015).

Safety And Hazards

Tetrakis(decyl)ammonium bromide can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation .

properties

IUPAC Name

tetrakis-decylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNISXOXSNAHBZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H84BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933631
Record name N,N,N-Tris(decyl)decan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(decyl)ammonium bromide

CAS RN

14937-42-9
Record name Tetradecylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14937-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrakis(decyl)ammonium bromide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Tris(decyl)decan-1-aminium bromide
Source EPA DSSTox
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Record name Tetrakis(decyl)ammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
K Kaye, G Hyett - Journal of Nanoscience and Nanotechnology, 2016 - ingentaconnect.com
A method in which the microstructure of thin films of zinc oxide can be controlled through the use of readily available additives is presented. This paper will discuss the use of a range of …
Number of citations: 1 www.ingentaconnect.com
I Zamir - Journal of Chromatography A, 1991 - Elsevier
The derivatization of saturated long-chain fatty acids (LCFA) with a UV chromophore, 1,4-dibromoacetophenone, using non-ionic micelles to facilitate the reaction is described. …
Number of citations: 10 www.sciencedirect.com
H Shen, M Habara, K Toko - Sens. Mater, 2008 - sensors.myu-group.co.jp
A multichannel taste sensor, ie, an electronic tongue, with global selectivity is composed of several types of lipid/polymer membrane for transforming information on taste substances …
Number of citations: 9 sensors.myu-group.co.jp
HF Shen, M Habara, K Toko - 2008 3rd International …, 2008 - ieeexplore.ieee.org
The taste sensor was widely used in distinguishing various taste substances. However, the taste sensor has poorer sensitivity to uncharged molecules such as caffeine, a bitter …
Number of citations: 4 ieeexplore.ieee.org
FAL Van der Horst, MH Post, JJM Holthuis… - Chromatographia, 1989 - Springer
Micellar phase-transfer catalysis (MPTC) offers the opportunity to derivatize carboxylic acids directly in an aqueous matrix without prior extraction of the acids into a suitable aprotic …
Number of citations: 21 link.springer.com
FAL Van der Horst, MH Post, JJM Holthuis… - … of Chromatography A, 1990 - Elsevier
The on-line use of micellar phase-transfer catalysis is described for the automated reversed-phase high-performance liquid chromatographic (RP-HPLC) determination of free fatty acids …
Number of citations: 20 www.sciencedirect.com
R Gatti, A Roda, C Cerre, D Bonazzi… - Biomedical …, 1997 - Wiley Online Library
A method for the quantitative analysis of unconjugated and conjugated bile acids (BA) in serum of patients with primary biliary cirrhosis (PBC) before and after therapy with antibiotic or …
AC Colson, KH Whitmire - Chemistry of Materials, 2011 - ACS Publications
The feasibility of preparing Fe 2–x Mn x P nanoparticles using the single-source precursors FeMn(CO) 8 (μ-PR 2 ) (R = Ph or R = H) has been investigated. The solution-based thermal …
Number of citations: 42 pubs.acs.org
NV Fares, PM Medhat, MF Ayad, CM El Maraghy - Microchemical Journal, 2023 - Elsevier
… Therefore, a lipophilic anionic exchanger, such as Tetrakis decyl ammonium bromide, was … Sulfacetamide formed an ion-pair with Tetrakis decyl ammonium bromide in the ratio 1:1. The …
Number of citations: 3 www.sciencedirect.com
A Roda, R Gatti, V Cavrini, C Cerrè, P Simoni - Journal of pharmaceutical …, 1993 - Elsevier
The use of HPLC with different detectors has been investigated for the analysis of bile acid impurities present in four different commercially available ursodeoxycholic acid preparations. …
Number of citations: 41 www.sciencedirect.com

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